
Phenol, 2-cyclohexyl-4-methyl-6-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-cyclohexyl-4-methyl-6-nitroso- is an organic compound with a unique structure that includes a phenol ring substituted with a cyclohexyl group, a methyl group, and a nitroso group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-cyclohexyl-4-methyl-6-nitroso- typically involves the nitration of 2-cyclohexyl-4-methylphenol followed by the reduction of the nitro group to a nitroso group. The nitration reaction can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-cyclohexyl-4-methyl-6-nitroso- may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-cyclohexyl-4-methyl-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas and palladium on carbon are commonly used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major product is 2-cyclohexyl-4-methyl-6-nitrophenol.
Reduction: The major product is 2-cyclohexyl-4-methyl-6-aminophenol.
Substitution: Depending on the substituent introduced, various halogenated or alkylated derivatives can be formed.
Aplicaciones Científicas De Investigación
Phenol, 2-cyclohexyl-4-methyl-6-nitroso- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 2-cyclohexyl-4-methyl-6-nitroso- involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the phenol ring can engage in hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-cyclohexyl-4,6-dinitro-: This compound has two nitro groups instead of a nitroso group, leading to different reactivity and applications.
Phenol, 2-methyl, 4,6-dinitro-: This compound has a methyl group and two nitro groups, making it structurally similar but with distinct chemical properties.
Phenol, 2-cyclohexyl-: This compound lacks the nitroso group, resulting in different chemical behavior.
Propiedades
Número CAS |
59919-29-8 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2-cyclohexyl-4-methyl-6-nitrosophenol |
InChI |
InChI=1S/C13H17NO2/c1-9-7-11(10-5-3-2-4-6-10)13(15)12(8-9)14-16/h7-8,10,15H,2-6H2,1H3 |
Clave InChI |
PNHHAYTZUCYFQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)N=O)O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


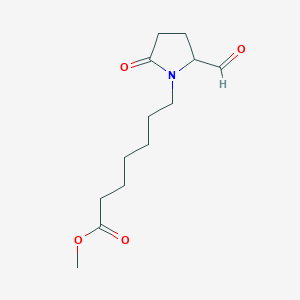

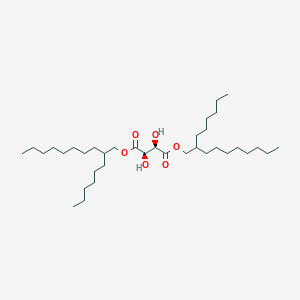

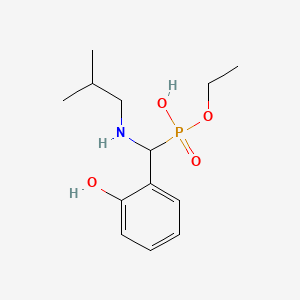
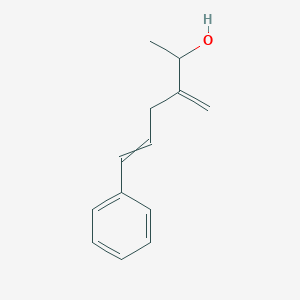

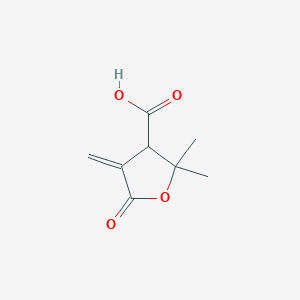
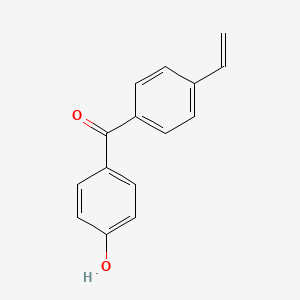
![2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B14613209.png)
![N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline](/img/structure/B14613214.png)
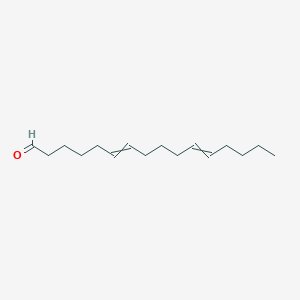
![Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-](/img/structure/B14613231.png)

